
Ceftizoxime S-Oxide Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftizoxime S-Oxide Impurity is a derivative of Ceftizoxime . Ceftizoxime is a third-generation cephalosporin antibiotic, which is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Synthesis Analysis
In the synthesis of ceftizoxime sodium, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the ceftizoxime sample to confirm the retention times in HPLC .Molecular Structure Analysis
The molecular formula of Ceftizoxime S-Oxide Impurity is C13H13N5O6S2 and it has a molecular weight of 399.4 .Chemical Reactions Analysis
Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .Applications De Recherche Scientifique
Impurity Characterization and Identification
Ceftizoxime sodium, a beta-lactamic antibacterial drug, involves various process-related impurities during its synthesis. Structural identification and characterization of these impurities are crucial. Techniques like HPLC, NMR, MS, and IR are employed for elucidating the structure of these impurities, which include a range of different cephalosporin derivatives and other related compounds (Bharathi et al., 2007).
Impurity Profile Study
Understanding the impurity profile of ceftizoxime sodium is essential for developing impurity control strategies. The study of impurities from different manufacturers reveals the significance of controlling key technological indicators and environmental conditions during the synthesis, subpackage, transportation, and storage processes (Yang Qia, 2014).
Impurity Peak Identification Methods
Advanced methods like LC-MS and two-dimensional chromatographic correlation spectroscopy are developed for rapid and accurate identification of impurity peaks in HPLC chromatograms, which is vital for quality control in the pharmaceutical industry (Zhengfu Chen et al., 2012).
Development of Sensitive Detection Methods
The creation of highly selective and sensitive voltammetric sensors for determining ceftizoxime, using materials like silver@gold nanoparticles and molecularly imprinted polymers, demonstrates the significance of developing advanced analytical techniques for accurate drug quantification (Beytur et al., 2018).
Enhanced Drug Delivery Systems
Research in developing nanoformulations, like ceftizoxime-loaded pectin nanocarriers, showcases the application of nanotechnology in improving drug delivery efficiency and pharmacokinetics, particularly for parenteral drugs like ceftizoxime (Pawan Kumar et al., 2020).
Propriétés
Numéro CAS |
79226-66-7 |
|---|---|
Nom du produit |
Ceftizoxime S-Oxide Impurity |
Formule moléculaire |
C13H13N5O6S2 |
Poids moléculaire |
399.41 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



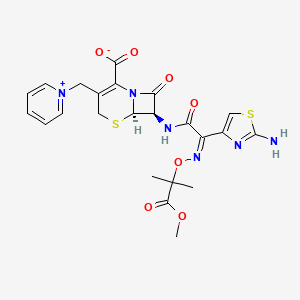

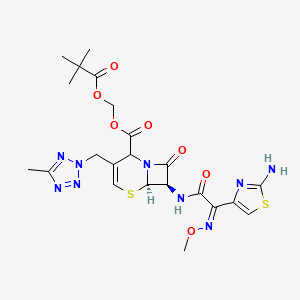
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
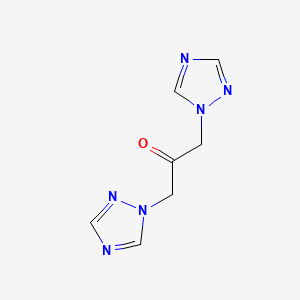
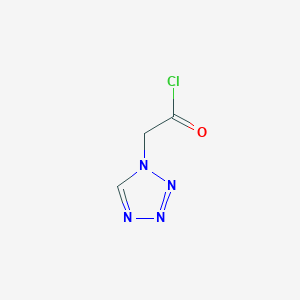
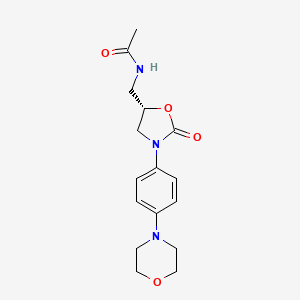
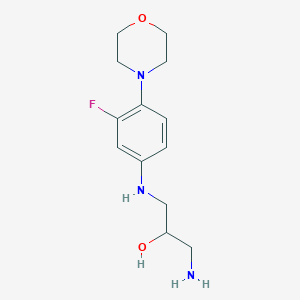
![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)